4-Azidopiperidine hydrochloride

PROTACs Targeted Protein Degradation Linker Design

4-Azidopiperidine hydrochloride: a rigid, bifunctional PROTAC linker building block. Its piperidine core enforces conformational constraint, reducing entropic penalties that enhance degradation potency vs. flexible azide linkers. The secondary amine couples selectively to E3 ligase ligands; the 4-azide remains available for SPAAC/CuAAC click chemistry. This orthogonal, protection-minimal workflow outperforms linear azido-amines. Hydrochloride salt ensures aqueous solubility for bioorthogonal labeling. Choose when spatial precision and stepwise reactivity are non-negotiable.

Molecular Formula C5H11ClN4
Molecular Weight 162.62 g/mol
CAS No. 852030-95-6
Cat. No. B1471206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidopiperidine hydrochloride
CAS852030-95-6
Molecular FormulaC5H11ClN4
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESC1CNCCC1N=[N+]=[N-].Cl
InChIInChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
InChIKeyVWCOBSROGHKKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidopiperidine Hydrochloride (CAS 852030-95-6): A Bifunctional Piperidine-Azide Building Block for Click Chemistry and Rigid Linker Design


4-Azidopiperidine hydrochloride (CAS 852030-95-6) is a heterobifunctional small molecule comprising a saturated piperidine ring with an azide (-N₃) substituent at the 4-position, formulated as the hydrochloride salt [1]. This compound serves as a versatile synthetic intermediate, providing a secondary amine handle for derivatization (e.g., acylation, alkylation, sulfonylation) and a bioorthogonal azide group for strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. Its rigid piperidine core offers conformational constraint, distinguishing it from flexible linear azide linkers in applications requiring controlled spatial orientation, such as in PROTAC linker design [3].

Why 4-Azidopiperidine Hydrochloride Cannot Be Replaced by Generic Azides or Unfunctionalized Piperidines


Generic substitution of 4-azidopiperidine hydrochloride with other azide-containing compounds or simple piperidines is not scientifically valid due to its unique bifunctionality and structural constraints. Substituting with a simple alkyl azide (e.g., 4-azidobutylamine) loses the conformational rigidity and protonatable secondary amine of the piperidine ring, which are critical for applications like targeted protein degradation where linker geometry influences ternary complex formation and cellular activity [1]. Conversely, using an unfunctionalized piperidine (e.g., 4-hydroxypiperidine) forfeits the azide group required for bioorthogonal conjugation and click chemistry [2]. Even close regioisomers, such as 3-azidopiperidine, alter the spatial orientation of the azide moiety, potentially disrupting binding events or conjugation efficiency [3].

Quantitative Differentiation of 4-Azidopiperidine Hydrochloride from Chemical Analogs


4-Azidopiperidine Hydrochloride Provides a Rigid, Conformationally Constrained Azide Handle vs. Flexible PEG-Based Azide Linkers

In the design of proteolysis-targeting chimeras (PROTACs), linker rigidity is a critical parameter influencing ternary complex formation and degradation efficiency. 4-Azidopiperidine hydrochloride provides a piperidine-based rigid scaffold for azide introduction, in contrast to flexible polyethylene glycol (PEG)-based azide linkers [1]. While specific rate constants for PROTAC ternary complex formation are highly context-dependent and not yet reported in direct comparisons for this building block, the class-level inference is that rigid, heterocyclic linkers (including piperidine derivatives) can enhance target engagement and E3 ligase recruitment compared to flexible alkyl or PEG chains [2]. The hydrochloride salt form ensures water solubility for aqueous bioconjugation, with vendor specifications indicating a purity of ≥95% . The compound's topological polar surface area (TPSA) is calculated at 26.4 Ų, contributing to its favorable physicochemical profile [3].

PROTACs Targeted Protein Degradation Linker Design

Hydrochloride Salt Form of 4-Azidopiperidine Confers Long-Term Storage Stability Under Standard Laboratory Conditions

The hydrochloride salt form of 4-azidopiperidine provides a defined, stable solid-state form suitable for long-term storage. Vendor specifications recommend storage at +2 to +8 °C, and the compound remains stable as a solid under these conditions [1]. This contrasts with the free base form of 4-azidopiperidine, which may be an oil or low-melting solid requiring more stringent handling. While no direct comparative stability studies are available, the hydrochloride salt is the preferred procurement form due to its solid-state stability and ease of handling, with a reported purity of ≥95% .

Storage Stability Chemical Handling Procurement

4-Azidopiperidine Hydrochloride Offers a Secondary Amine Handle for Orthogonal Functionalization

4-Azidopiperidine hydrochloride provides a secondary amine that can be selectively acylated, alkylated, or sulfonylated under standard conditions, enabling the synthesis of heterobifunctional linkers. This amine remains available for derivatization after azide conjugation, as the azide group is stable to common amine-reactive conditions (e.g., coupling with NHS esters, isocyanates). This orthogonality is a key differentiator from simple azido-amines like 4-azidobutylamine, where the amine is the sole functional handle [1]. The piperidine amine is more sterically hindered than a primary amine, potentially offering different reactivity profiles in subsequent steps .

Bioconjugation Heterobifunctional Linkers Orthogonal Chemistry

Azide Group Position (4-Substitution) Affords Distinct Geometry from 3-Azidopiperidine Isomers

The 4-azido substitution on the piperidine ring places the azide in a distinct geometric relationship to the ring nitrogen compared to the 3-azido isomer. In 4-azidopiperidine, the azide is positioned at the apex of the ring, orthogonal to the plane of the secondary amine, whereas in 3-azidopiperidine hydrochloride (e.g., CAS 2824986-61-8 for the (3S)-enantiomer), the azide is adjacent to the amine [1]. This positional difference can significantly impact the trajectory of conjugated molecules in three-dimensional space, which is critical for applications like PROTACs or bioconjugates where precise spatial orientation dictates biological activity [2].

Click Chemistry Conformational Analysis Isomer Differentiation

Optimal Application Scenarios for 4-Azidopiperidine Hydrochloride in Chemical Biology and Drug Discovery


Synthesis of Rigid, Heterobifunctional Linkers for PROTACs and Molecular Glues

4-Azidopiperidine hydrochloride is ideally suited for the synthesis of PROTAC linkers requiring a rigid, non-linear scaffold. The piperidine amine can be coupled to an E3 ligase ligand (e.g., a VHL or CRBN binder), while the azide is reserved for copper-free click conjugation to an alkyne-functionalized target protein ligand [1]. The rigidity of the piperidine ring is hypothesized to reduce conformational entropy penalties during ternary complex formation, potentially enhancing degradation potency compared to flexible PEG linkers [2].

Bioorthogonal Conjugation to Cyclooctyne-Modified Biomolecules in Live Cells

The azide group of 4-azidopiperidine hydrochloride participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DBCO, BCN) without the need for a cytotoxic copper catalyst [1]. This enables its use as a bioorthogonal handle for labeling live cells or organisms after incorporation of the piperidine scaffold into a probe or drug molecule via the amine. The hydrochloride salt ensures aqueous solubility for these biological applications [2].

Stepwise Synthesis of Multifunctional Azide Intermediates via Amine Derivatization

Researchers can leverage the orthogonal reactivity of the piperidine secondary amine and the azide group to build complex molecules in a stepwise fashion. For example, the amine can be first functionalized with a targeting ligand or fluorophore under mild conditions, leaving the azide intact for a final-stage copper-catalyzed or strain-promoted click reaction to install a second functional element [1]. This contrasts with linear azido-amines where both ends are similarly reactive, often requiring more complex protection/deprotection schemes [2].

Preparation of Piperidine-Based Azide Building Blocks for Combinatorial Libraries

4-Azidopiperidine hydrochloride serves as a versatile core scaffold for the generation of diverse compound libraries. The amine can be elaborated with various acyl, sulfonyl, or alkyl groups to introduce chemical diversity, while the azide remains available for late-stage diversification via click chemistry [1]. The rigid piperidine ring provides a defined three-dimensional topology that is valuable in fragment-based drug discovery and high-throughput screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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